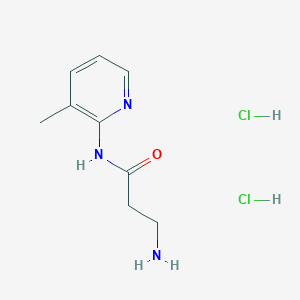

3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride

Description

Propriétés

IUPAC Name |

3-amino-N-(3-methylpyridin-2-yl)propanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-7-3-2-6-11-9(7)12-8(13)4-5-10;;/h2-3,6H,4-5,10H2,1H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYMDIAYFWKBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 3-methylpyridine with an appropriate amine and a propanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzyme Inhibition

The compound has shown significant potential as an enzyme inhibitor, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. Research indicates that derivatives of this compound can bind to FAAH, leading to increased levels of endogenous fatty acid amides, which are implicated in various physiological processes, including pain modulation and inflammation .

1.2 Therapeutic Implications

The therapeutic implications of 3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride include its potential use in treating conditions such as chronic pain and anxiety disorders. By inhibiting FAAH, the compound may enhance the analgesic effects of endocannabinoids, providing a novel approach to pain management .

Biological Research

2.1 Protein-Ligand Interactions

Studies have focused on the interaction of this compound with various biological targets. Its binding affinity and specificity towards specific enzymes are crucial for understanding its mechanism of action and enhancing its therapeutic potential. For instance, computational studies have suggested modifications to improve selectivity and efficacy against targeted enzymes.

2.2 Case Studies on Biological Activity

Research has documented the biological activity of this compound through various experimental setups:

- Inhibition Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its anticancer properties.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens, indicating its potential use in developing new antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of this compound typically involves standard organic synthesis techniques, including amide bond formation from appropriate precursors. The chemical structure allows for modifications that can enhance its biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Mécanisme D'action

The mechanism of action of 3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Modifications in Pyridine-Substituted Analogs

The following table compares the target compound with pyridine-based analogs differing in substitution patterns:

Key Observations:

- Electronic Effects : The absence of a methyl group in the pyridin-2-yl analog reduces lipophilicity, which may influence membrane permeability and solubility .

- Substitution Position : Pyridin-3-yl analogs (e.g., from ) alter the spatial orientation of the heterocycle, which could impact interactions with aromatic binding pockets in biological targets.

Heterocycle Replacement: Imidazole-Based Analogs

The imidazole-containing analog Carcinine dihydrochloride (CAS: 57022-38-5) differs significantly:

| Compound Name | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Carcinine dihydrochloride | 2-(1H-imidazol-5-yl)ethyl | C₈H₁₄Cl₂N₄O | 255.14 | Imidazole ring; ethyl linker; dihydrochloride |

Comparison Highlights:

Functional Group Variations

- Methyl Ester Analog: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS: 1303889-60-2) replaces the amide with an ester and introduces a pyridin-4-yl group. This modification likely alters metabolic stability and hydrolytic susceptibility .

Physicochemical and Functional Implications

Solubility and Lipophilicity

- Dihydrochloride Salts : All compared compounds are dihydrochlorides, improving water solubility for in vitro assays.

Collision Cross-Section (CCS) Predictions

A 2025 study () on the 6-methylpyridin-2-yl analog highlights the use of CCS predictions to analyze molecular shape and size, which correlate with chromatographic retention times and diffusion properties. The target compound’s 3-methyl isomer may exhibit a distinct CCS profile due to altered steric effects .

Activité Biologique

3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group and a pyridine moiety, contributes to its biological activity, particularly in enzyme inhibition and protein-ligand interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the target enzyme or pathway involved.

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may have implications for treating diseases where these enzymes play critical roles.

- Protein-Ligand Interactions : Its ability to bind to proteins makes it a valuable scaffold for drug development.

- Therapeutic Applications : Research indicates potential uses in treating conditions such as cancer and metabolic disorders due to its impact on relevant biological pathways.

Enzyme Inhibition Studies

A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets. For instance, it was found to inhibit fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling pathways. The inhibition was characterized by a significant reduction in substrate turnover rates, suggesting a strong binding affinity .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. One notable study reported that this compound exhibited cytotoxic effects on A-431 cells (human epidermoid carcinoma), with an IC50 value indicating effective growth inhibition. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-amino-N-(4-methylpyridin-2-yl)propanamide dihydrochloride | C10H13Cl2N2O | Different methyl group position affecting reactivity |

| N-(6-methylpyridin-2-yl)-3-[(2-quinolin-3-ylacetyl)amino]propanamide | C15H16N4O | Larger structure with potential for diverse interactions |

| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | C10H13N2O | Stereochemistry differences impacting biological activity |

This table highlights how variations in molecular structure can influence biological activity and therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-amino-N-(3-methylpyridin-2-yl)propanamide dihydrochloride?

The synthesis typically involves a nucleophilic substitution reaction between 3-aminopropanamide and a halogenated pyridine derivative (e.g., 3-methyl-2-chloropyridine) under basic conditions (e.g., NaOH). Key steps include:

- Reaction Optimization : Temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to maximize yield .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .

- Salt Formation : Treatment with HCl in a controlled pH environment to obtain the dihydrochloride form, enhancing aqueous solubility .

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon backbone .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution or oxidation reactions?

The pyridine ring’s electron-deficient nature facilitates nucleophilic attack at the 2-position. Mechanistic studies include:

- Kinetic Analysis : Monitoring reaction rates under varying temperatures/pH to infer transition states .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map energy barriers and reactive intermediates .

- Isotopic Labeling : -labeling of the amino group to track substitution pathways .

Advanced: How are biological activities (e.g., antimicrobial, cytotoxic) evaluated methodologically?

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against E. coli and S. aureus to determine MIC values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to calculate IC (<30 µM in preliminary studies) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) to quantify binding affinity (K) .

Advanced: How do solubility and stability profiles influence experimental design?

- Solubility : Enhanced in polar solvents (water, DMSO) due to dihydrochloride salt formation. Solubility assays via nephelometry .

- pH Stability : Assessed via HPLC under varying pH (2–10) to identify degradation products (e.g., free base formation at alkaline pH) .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?

- Orthogonal Assays : Validate cytotoxicity using both MTT and clonogenic survival assays .

- Batch Consistency : Ensure compound purity (>98%) via LC-MS to exclude impurities affecting activity .

- Comparative Studies : Benchmark against analogs (e.g., 3-amino-N-(3-hydroxypropyl)propanamide HCl) to contextualize potency .

Advanced: What strategies are used to study receptor/enzyme interactions and off-target effects?

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics for target engagement (e.g., kinase receptors) .

- Proteome Profiling : Affinity pulldown coupled with LC-MS/MS to identify off-target proteins .

- Molecular Docking : AutoDock/Vina simulations to predict binding modes to active/allosteric sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.